molecular formula C11H14N2 B1612026 2-(Diethylamino)benzonitrile CAS No. 197507-52-1

2-(Diethylamino)benzonitrile

Cat. No.: B1612026
CAS No.: 197507-52-1
M. Wt: 174.24 g/mol
InChI Key: YWJQYHVWROTJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)benzonitrile is a chemical compound that belongs to the class of amine nitriles. It has a linear formula of C11H14N2 .


Synthesis Analysis

The synthesis of this compound and similar compounds involves various steps. For instance, the synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C11H14N2 . The molecular weight is 174.24 g/mol .


Chemical Reactions Analysis

Nitriles, such as this compound, undergo various reactions. For example, they can be hydrolyzed, both under acidic or basic conditions, to form carboxylic acids . They can also be reduced to primary amines .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 289.1±23.0 °C . Its density is predicted to be 1.01±0.1 g/cm3 . The pKa is predicted to be 4.62±0.38 .

Scientific Research Applications

One-Pot Synthesis

2-(Diethylamino)benzonitrile is utilized in one-pot synthesis methods. For instance, Kobayashi et al. (1997) reported its use in the synthesis of 4-Amino-1,2-dihydro-3-quinolinecarboxylic Acid Derivatives, demonstrating its utility in creating complex organic compounds (Kobayashi, Takabatake, Kitamura, Morikawa, & Konishi, 1997).

Organometallic Chemistry

In organometallic chemistry, this compound has been involved in reactions with diethylaluminium derivatives. Hirabayashi et al. (1970) explored its reaction with diethylaluminium dimethylamide and ethanethiolate, showing its reactivity in forming complex aluminum-based compounds (Hirabayashi, Itoh, Sakai, & Ishii, 1970).

Photophysical Studies

This compound is significant in photophysical studies. For instance, Ji et al. (2015) synthesized a pyrene derivative of this compound, demonstrating its application in understanding the electronic and optical properties of complex molecules (Ji, Lorbach, Edkins, & Marder, 2015).

Organic Synthesis

In organic synthesis, it has been used as a precursor for generating benzonitriles and other related compounds. Sodeyama et al. (1973) described a method to synthesize nitriles from amides using this compound (Sodeyama, Kodomari, & Itabashi, 1973).

Catalysis and Reactions

Its role in catalysis and specific chemical reactions is also notable. Dong et al. (2015) used this compound in a rhodium-catalyzed cyanation process, showcasing its utility in complex organic transformations (Dong, Wu, Liu, Liu, & Sun, 2015).

Environmental Applications

Furthermore, its applications extend to environmental studies. Dadd et al. (2001) researched the biotransformation of this compound compounds by soil bacteria, emphasizing its role in environmental biodegradation (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).

Photorefractive Materials

Lastly, it is used in creating photorefractive materials. Herrera-Ambriz et al. (2011) developed photorefractive polymers based on this compound derivatives, demonstrating its utility in optical processing applications (Herrera-Ambriz, Maldonado, Rodríguez, Castro-Beltrán, Ramos‐Ortiz, Magaña-Vergara, Meneses-Nava, Barbosa-García, Santillán, Fárfan, Dang, Lacroix, & Ledoux-Rak, 2011).

Mechanism of Action

The mechanism of action of 2-(Diethylamino)benzonitrile involves various steps. For instance, the formation of a nitrile can occur by the nucleophilic attack of cyanide ion on an alkyl halide . The reduction of a nitrile to a primary amine can be achieved using lithium aluminum hydride .

Safety and Hazards

2-(Diethylamino)benzonitrile is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The study of 2-(Diethylamino)benzonitrile and similar compounds is ongoing. For instance, research has been conducted on the accuracy of the ω LH22t range-separated local hybrid (RSLH) for the two lowest excited-state potential energy curves for the amino group twist in 4-(dimethylamino)benzonitrile . This research could have implications for the study of this compound.

Properties

IUPAC Name

2-(diethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJQYHVWROTJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597060
Record name 2-(Diethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-52-1
Record name 2-(Diethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Diethylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Diethylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Diethylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Diethylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.